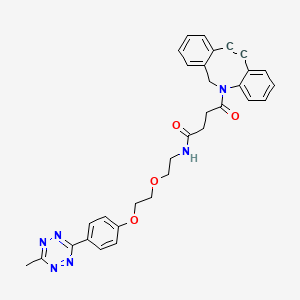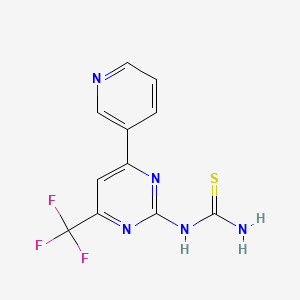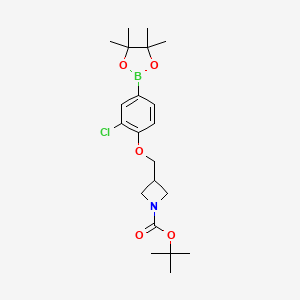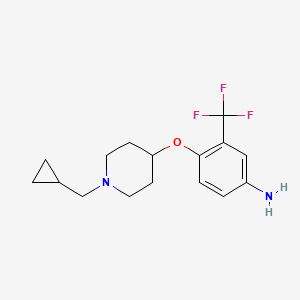
4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-trifluoromethylphenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-trifluoromethylphenylamine is a complex organic compound that features a piperidine ring, a trifluoromethyl group, and a phenylamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-trifluoromethylphenylamine typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide. The final step involves coupling the piperidine derivative with the phenylamine moiety under controlled conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-trifluoromethylphenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-trifluoromethylphenylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-trifluoromethylphenylamine involves its interaction with specific molecular targets. The piperidine ring and trifluoromethyl group may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-chlorophenylamine
- 4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-methylphenylamine
- 4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-nitrophenylamine
Uniqueness
4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-trifluoromethylphenylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propiedades
Fórmula molecular |
C16H21F3N2O |
|---|---|
Peso molecular |
314.35 g/mol |
Nombre IUPAC |
4-[1-(cyclopropylmethyl)piperidin-4-yl]oxy-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C16H21F3N2O/c17-16(18,19)14-9-12(20)3-4-15(14)22-13-5-7-21(8-6-13)10-11-1-2-11/h3-4,9,11,13H,1-2,5-8,10,20H2 |
Clave InChI |
VICPOCYGYODCML-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2CCC(CC2)OC3=C(C=C(C=C3)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13724111.png)
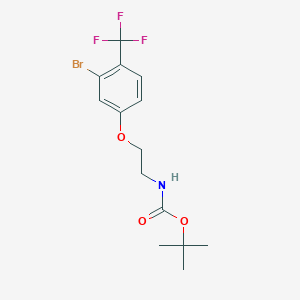
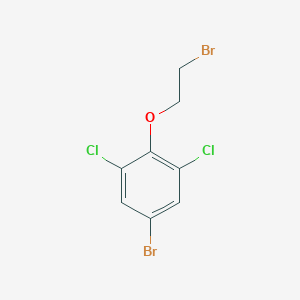
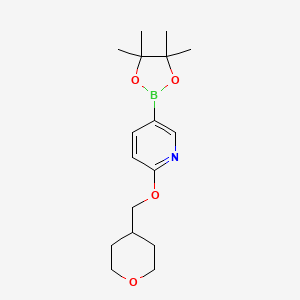
![3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13724133.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B13724137.png)

![3'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13724160.png)

![3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724175.png)
